PTC-028

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PTC-028 ist ein neuartiger niedermolekularer Inhibitor, der auf das BMI-1-Protein abzielt, ein Mitglied des Polycomb-Repressor-Komplexes 1 (PRC1). BMI-1 wird häufig in verschiedenen Krebsarten hochreguliert und ist mit einer schlechten Prognose verbunden. This compound hat in präklinischen Studien vielversprechend gezeigt, dass es das Wachstum von Krebszellen selektiv hemmen kann, während normale Zellen geschont werden .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für this compound werden in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound ein Analogon von PTC596 ist, einem weiteren BMI-1-Inhibitor. Die Herstellung solcher Verbindungen umfasst typischerweise mehrere Schritte der organischen Synthese, einschließlich der Bildung von Schlüsselzwischenprodukten und der Reinigung des Endprodukts .

Wissenschaftliche Forschungsanwendungen

PTC-028 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Verbindung hat in präklinischen Modellen von Eierstockkrebs, multiplem Myelom und myelodysplastischem Syndrom Potenzial als therapeutisches Mittel gezeigt

Wirkmechanismus

This compound entfaltet seine Wirkung durch das Anvisieren des BMI-1-Proteins. Die Verbindung induziert eine Hyperphosphorylierung von BMI-1, was zu dessen Depletion führt. Dies führt zu einer Reduktion des ATP-Spiegels und einem Anstieg des mitochondrialen ROS. Die anschließende Aktivierung von Caspase-9 und Caspase-3/7 führt zur Apoptose von Krebszellen . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das mitochondriale Redoxgleichgewicht und die Caspase-abhängigen apoptotischen Signalwege .

Wirkmechanismus

Target of Action

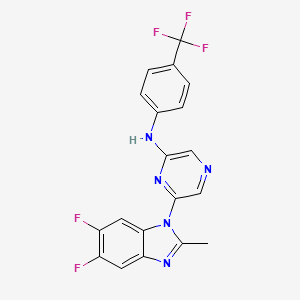

PTC-028, also known as “2-Pyrazinamine, 6-(5,6-difluoro-2-methyl-1H-benzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-” or “6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine”, primarily targets the protein BMI-1 . BMI-1, also known as a stem cell factor, is frequently upregulated in several malignancies . Elevated expression of BMI-1 correlates with poor prognosis and is therefore considered a viable therapeutic target in a number of malignancies including ovarian cancer .

Mode of Action

This compound decreases BMI-1 levels by posttranslational modification . It induces hyperphosphorylation and subsequent depletion of BMI-1 . This leads to a reduction of ATP and induction of mitochondrial reactive oxygen species (ROS), along with inhibition in the expression of RIPK1 and XIAP . The decrease in XIAP and increase in ROS then activate caspase-9, which is followed by caspase-3/7 .

Biochemical Pathways

This compound affects several biochemical pathways. It leads to the downregulation of cell cycle progression, the DNA damage response, and cholesterol biosynthesis . In addition, it influences the Hippo pathway, as evidenced by the downregulation of TEAD-motif-containing, Hippo-regulated genes .

Pharmacokinetics

This compound is an orally bioavailable compound . .

Result of Action

The action of this compound results in selective inhibition of cancer cells in clonal growth and viability assays, whereas normal cells remain unaffected . It leads to cell cycle arrest and apoptosis in cancer cells . In vivo, orally administered this compound exhibits significant antitumor activity .

Biochemische Analyse

Biochemical Properties

PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for PTC-028 are not extensively detailed in publicly available literature. it is known that this compound is an analog of PTC596, another BMI-1 inhibitor. The preparation of such compounds typically involves multiple steps of organic synthesis, including the formation of key intermediates and final product purification .

Analyse Chemischer Reaktionen

PTC-028 durchläuft verschiedene Arten von chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit zellulären Proteinen und Signalwegen liegt:

Oxidation und Reduktion: This compound induziert eine Hyperphosphorylierung und anschließende Depletion von BMI-1, was zu einer Reduktion des ATP-Spiegels und einem Anstieg des mitochondrialen reaktiven Sauerstoffs (ROS) führt.

Substitution: Die Verbindung interagiert mit verschiedenen zellulären Proteinen, was zu einer Caspase-vermittelten Apoptose führt.

Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound finden typischerweise unter physiologischen Bedingungen im zellulären Umfeld statt.

Vergleich Mit ähnlichen Verbindungen

PTC-028 ähnelt anderen BMI-1-Inhibitoren wie PTC596 und PTC209. This compound ist einzigartig in seiner Fähigkeit, Krebszellen selektiv zu hemmen, während normale Zellen geschont werden . Weitere ähnliche Verbindungen sind:

PTC596: Ein weiterer BMI-1-Inhibitor, der an Tubulin bindet und die Mikrotubuli-Polymerisation hemmt.

This compound zeichnet sich durch seine orale Bioverfügbarkeit und signifikante Antitumoraktivität in präklinischen Modellen aus .

Eigenschaften

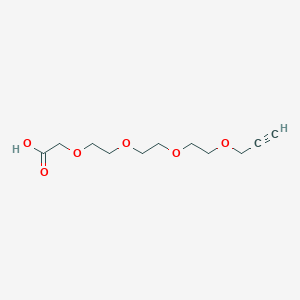

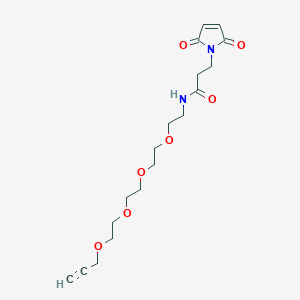

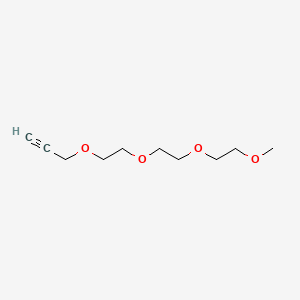

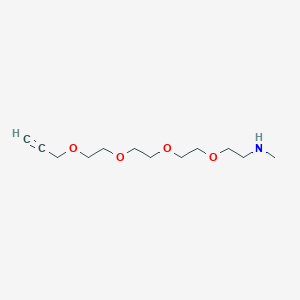

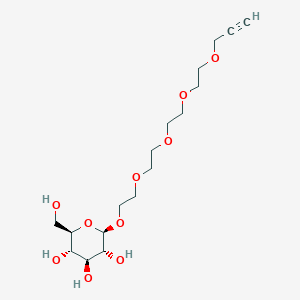

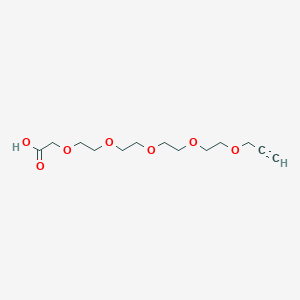

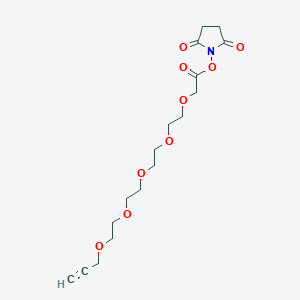

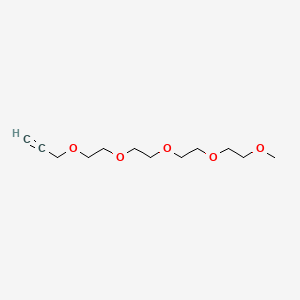

IUPAC Name |

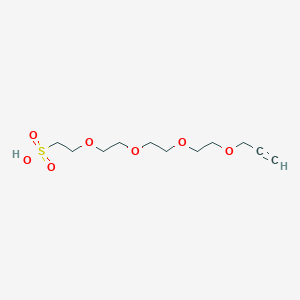

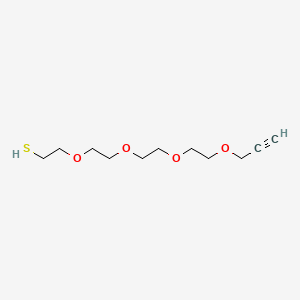

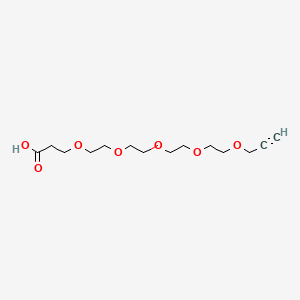

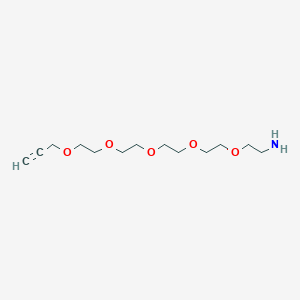

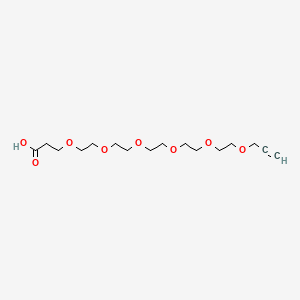

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGPBWIZWPDHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.